

Procyanidin A2: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procyanidin A2

Cat. No.: B192183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin A2, an A-type proanthocyanidin dimer, has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. First isolated from the horse chestnut (*Aesculus hippocastanum*), this complex flavonoid has since been identified in various other plant sources. This technical guide provides an in-depth overview of the discovery and historical context of **Procyanidin A2**, detailed experimental protocols for its isolation and analysis, a summary of its quantitative biological data, and a visualization of its modulation of key cellular signaling pathways.

Discovery and Historical Context

The journey of **Procyanidin A2** is rooted in the broader exploration of proanthocyanidins, a class of polyphenolic compounds. The pioneering work in this field was largely conducted by Professor Jacques Masquelier, who, in 1947, developed techniques for extracting oligomeric proanthocyanidins (OPCs). His research laid the groundwork for understanding these complex molecules.

The first specific isolation and characterization of **Procyanidin A2** is attributed to W. Mayer and his colleagues in the mid-1960s. Their research on the constituents of the horse chestnut

(Aesculus hippocastanum) led to the identification of this unique A-type procyanidin dimer. This discovery was a significant step in differentiating the structural complexities within the proanthocyanidin family, particularly highlighting the presence of a second ether linkage in A-type dimers, which distinguishes them from the more common B-type procyanidins. The structural elucidation was achieved through classical chemical degradation methods and spectroscopic analysis available at the time. Subsequent advancements in techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have further confirmed its structure.^{[1][2][3]}

Physicochemical and Biological Activity Data

Procyanidin A2 exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize key quantitative data from various in vitro studies.

Physicochemical Properties	
Molecular Formula	C ₃₀ H ₂₄ O ₁₂
Molecular Weight	576.51 g/mol
Appearance	Pale pink solid
Solubility	Soluble in DMSO, methanol, and ethanol. Sparingly soluble in water.
Melting Point	Approximately 300 °C

Antioxidant Activity	
Assay	IC ₅₀ Value (μM)
DPPH Radical Scavenging	5.08

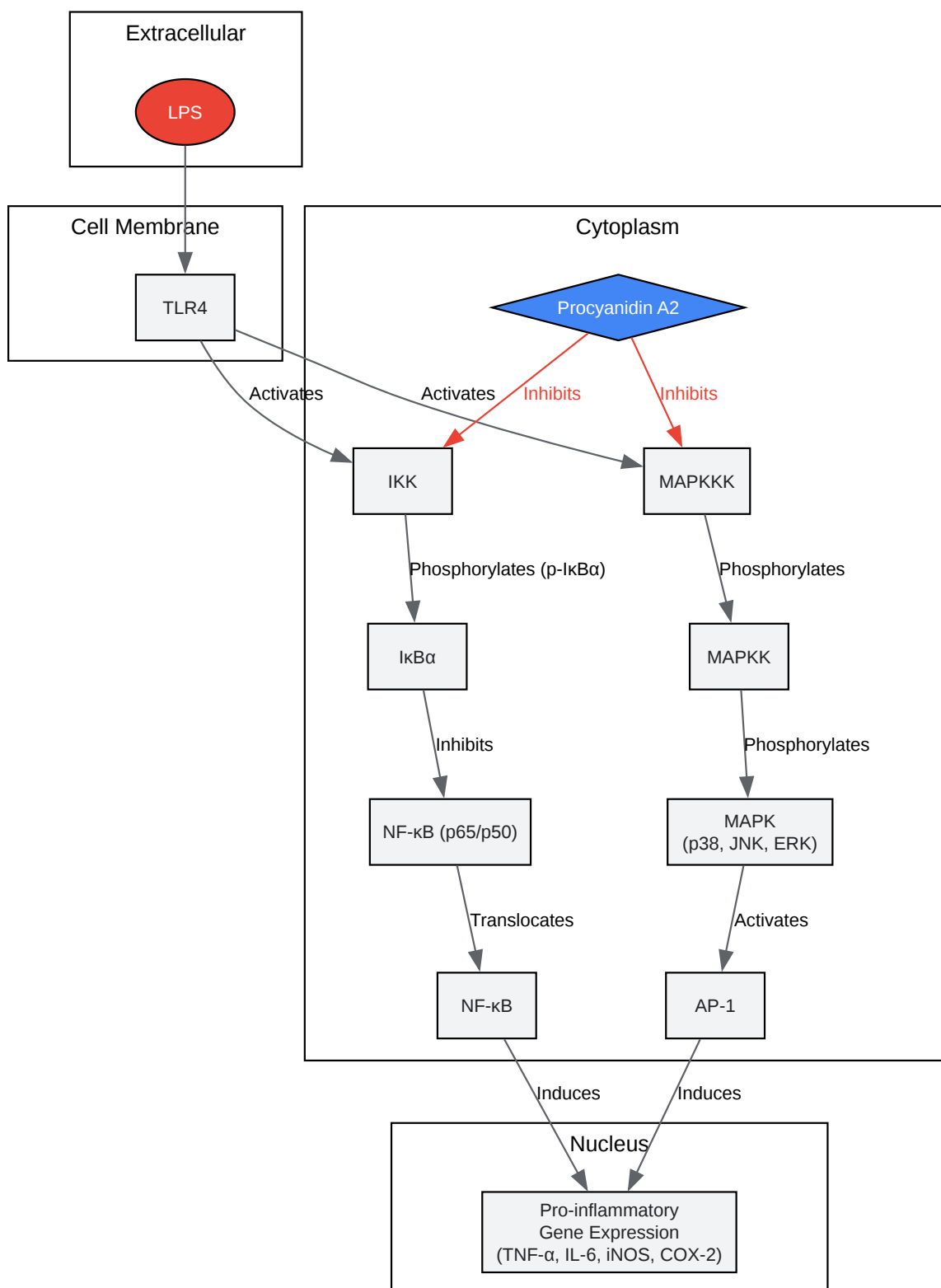
Anti-inflammatory Activity	
Cell Line	Assay
RAW264.7 Macrophages	LPS-induced Nitric Oxide (NO) Production
RAW264.7 Macrophages	LPS-induced TNF- α and IL-6 release
Human Alveolar Epithelial (A549) Cells	IL-4-induced CCL26 Production
Antiproliferative Activity	
Cell Line	EC ₅₀ Value (μ g/mL)
HepG2 (Liver Carcinoma)	62.19
HeLa (Cervical Cancer)	66.07
Antibacterial Activity	
Bacteria	MIC (μ g/mL)
Staphylococcus aureus	62.5
Escherichia coli	62.5

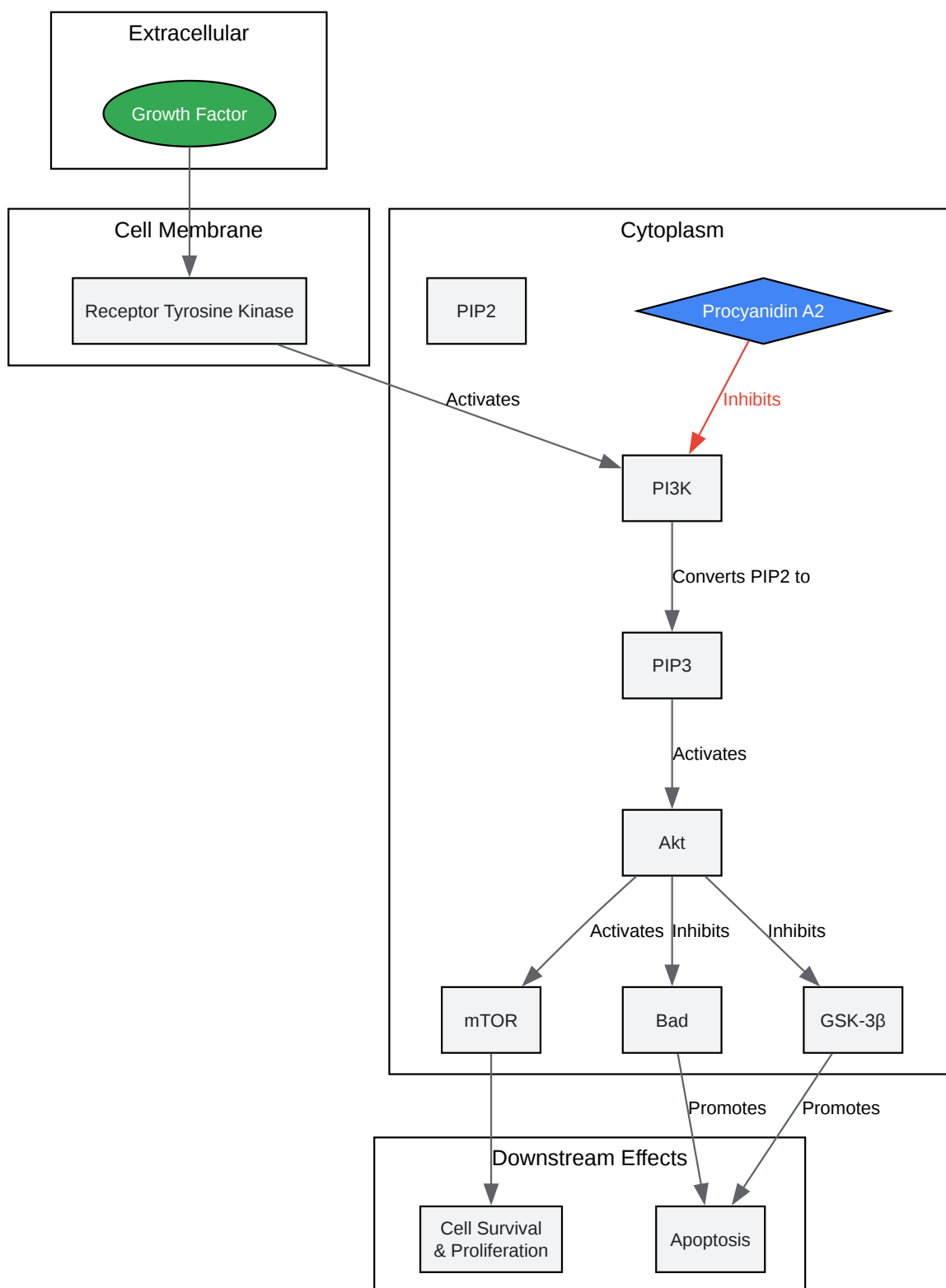
Modulation of Cellular Signaling Pathways

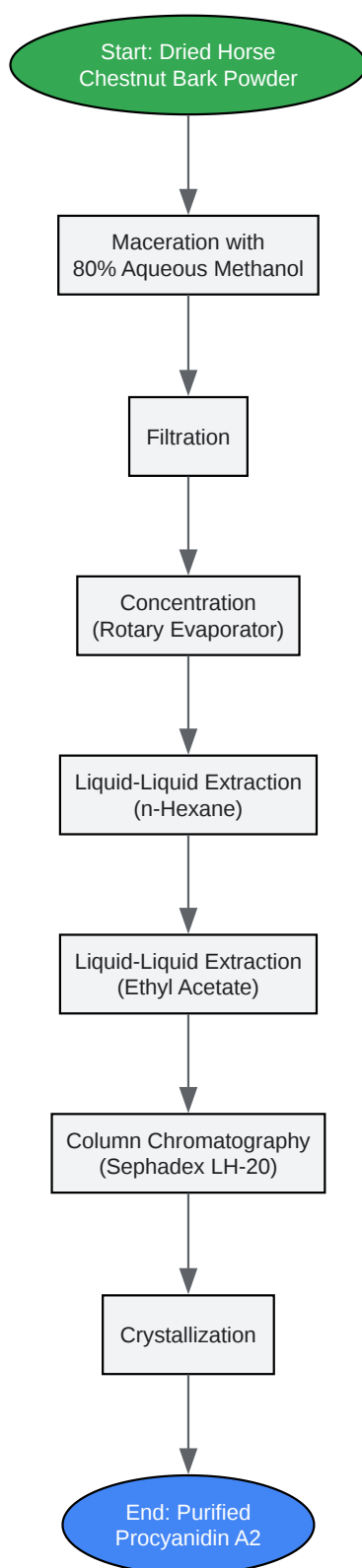
Procyanidin A2 exerts its biological effects by modulating several key intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are primarily attributed to its ability to interfere with the NF- κ B, MAPK, and PI3K/Akt pathways.

Inhibition of NF- κ B and MAPK Signaling Pathways

Procyanidin A2 has been shown to suppress the activation of the NF- κ B and MAPK signaling cascades in response to inflammatory stimuli like lipopolysaccharide (LPS). It inhibits the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. data.epo.org [data.epo.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactivity Potential of Aesculus hippocastanum L. Flower: Phytochemical Profile, Antiradical Capacity and Protective Effects on Human Plasma Components under Oxidative/Nitrative Stress In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Procyanidin A2: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192183#procyanidin-a2-discovery-and-historical-context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com